REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].O.[Br:11]Br>C(O)(=O)CC>[BrH:11].[Br:11][C:5]1[CH:6]=[C:7]([CH3:9])[CH:8]=[C:2]([CH3:1])[C:3]=1[NH2:4] |f:4.5|
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Name
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|
Quantity
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60 g
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Type
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reactant
|
Smiles
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CC1=C(N)C=CC(=C1)C
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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C(CC)(=O)O
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Name
|
|
Quantity
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93 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
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Smiles
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C(CC)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Rapid stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 1 1, 3-necked round-bottom flask, equipped with an overhead stirrer
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Type
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ADDITION
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Details
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thermometer, and addition funnel
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Type
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ADDITION
|
Details
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was added over 5 minutes
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Duration
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5 min
|
Type
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STIRRING
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Details
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The resulting slurry was stirred at 85°-90° C. for 40 minutes
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Duration
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40 min
|
Type
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CUSTOM
|
Details
|
the progress of the reaction by high pressure liquid chromatography (HPLC)
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Type
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CUSTOM
|
Details
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ethylene was bubbled through the mixture
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Type
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TEMPERATURE
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Details
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After cooling to 10° C. and a 15 minute age
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Duration
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15 min
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Type
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FILTRATION
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Details
|
the mixture was filtered
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Type
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WASH
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Details
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The product was washed with chilled propionic acid (150 ml)
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Type
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ADDITION
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Details
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hexane (400 ml) added portionwise
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
with final drying
|
Name
|
|
Type
|
product
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Smiles
|
Br.BrC1=C(N)C(=CC(=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |